

2,6-Diethylaniline-15N CAS number and

molecular weight

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Compound of Interest

Compound Name: 2,6-Diethylaniline-15N

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An In-depth Technical Guide to 2,6-Diethylaniline-15N

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,6-Diethylaniline-¹⁵N, a stable isotope-labeled compound used primarily as an internal standard and tracer in analytical and research applications. This document covers its core properties, applications, and general experimental methodologies.

Compound Identification and Properties

2,6-Diethylaniline-¹⁵N is a heavy-isotope-labeled version of 2,6-diethylaniline, where the standard ¹⁴N atom in the amine group is replaced by a ¹⁵N isotope. This substitution results in a mass shift of +1 Da, which is crucial for its use in mass spectrometry-based quantification.

Core Data

The fundamental identifiers and molecular properties of 2,6-Diethylaniline-¹⁵N are summarized below.



Property	Value	Citations
CAS Number	287488-24-8	[1]
Molecular Formula	C10H15 ¹⁵ N	
Linear Formula	(C ₂ H ₅) ₂ C ₆ H ₃ ¹⁵ NH ₂	
Molecular Weight	150.23 g/mol	
Isotopic Purity	Typically ≥98 atom % ¹⁵N	
Mass Shift vs. Unlabeled	M+1	

Physicochemical Properties (Unlabeled Compound)

Detailed physicochemical data for the ¹⁵N-labeled compound is not extensively published. The properties of its unlabeled analogue, 2,6-Diethylaniline (CAS: 579-66-8), serve as a reliable reference for physical behavior such as boiling point and density.

Property	Value	Citations
Appearance	Colorless to pale yellow liquid	[2]
Boiling Point	243 °C	[3]
Density	0.9 g/mL at 25 °C	[3]
Melting Point	3-4 °C	[3]
Refractive Index	1.5450	[3]

Applications in Research and Development

The primary utility of 2,6-Diethylaniline-¹⁵N stems from its isotopic label, making it an ideal tool for applications requiring precise quantification and differentiation from its native counterpart.

Internal Standard for Quantitative Analysis: It is widely used as an internal standard for
quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass
Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] As a
stable isotope-labeled internal standard (SIL-IS), it co-elutes with the analyte and



experiences similar matrix effects and extraction recovery, providing high accuracy in bioanalysis.[4]

- Tracer Studies: The ¹⁵N label allows the molecule to be used as a tracer in various chemical and biological systems to study reaction mechanisms, metabolic pathways, or environmental fate.[1]
- NMR Spectroscopy: In protein structure determination, ¹⁵N-labeled compounds can be used to resolve spectral overlap and aid in sequential assignments.[5]
- Agricultural Science: It finds application in nitrogen fixation research.

Experimental Protocols and Methodologies

While specific, validated protocols for 2,6-Diethylaniline-¹⁵N are typically developed in-house and are application-dependent, this section provides a generalized workflow for its use as an internal standard in a quantitative LC-MS assay.

General Protocol for Use as an LC-MS Internal Standard

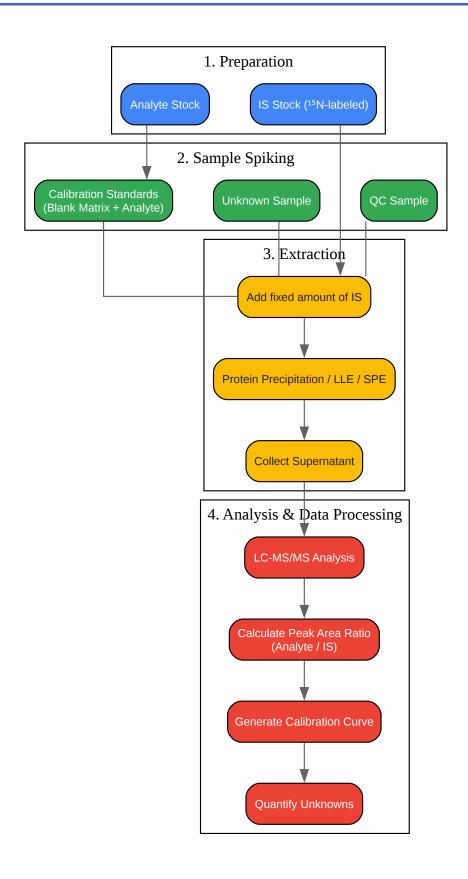
The following protocol outlines the key steps for using 2,6-Diethylaniline-¹⁵N to quantify its unlabeled analogue in a biological matrix.

- Preparation of Stock Solutions:
 - Prepare a stock solution of the analyte (unlabeled 2,6-diethylaniline) in a suitable organic solvent (e.g., methanol, acetonitrile).
 - Prepare a separate stock solution of the internal standard (2,6-Diethylaniline-¹⁵N) in the same solvent. The concentration of the IS should be chosen to yield a response that is easily detectable and within the linear range of the instrument.[4]
- Preparation of Calibration Standards and Quality Controls (QCs):
 - Prepare a series of calibration standards by spiking known concentrations of the analyte stock solution into a blank biological matrix (e.g., plasma, urine).



- Add a constant, fixed amount of the internal standard stock solution to each calibration standard and QC sample. This ensures the analyte/IS peak area ratio is dependent only on the analyte concentration.[6]
- Sample Preparation (e.g., Protein Precipitation):
 - To an aliquot of the biological sample (calibration standard, QC, or unknown), add the fixed amount of internal standard.
 - Add a precipitation solvent (e.g., acetonitrile) to precipitate proteins.
 - Vortex the mixture and centrifuge to pellet the precipitated proteins.
 - Transfer the supernatant to a clean tube for analysis.
- LC-MS/MS Analysis:
 - Inject the prepared sample onto an appropriate LC column for chromatographic separation.
 - Analyze the eluent using a tandem mass spectrometer operating in Multiple Reaction
 Monitoring (MRM) or Parallel Reaction Monitoring (PRM) mode.
 - Monitor at least one specific precursor-product ion transition for the analyte and one for the internal standard. Due to the +1 Da mass difference, their transitions will be distinct.
- Data Analysis:
 - Integrate the peak areas for both the analyte and the internal standard.
 - o Calculate the peak area ratio (Analyte Area / Internal Standard Area) for each sample.
 - Construct a calibration curve by plotting the peak area ratio against the known concentration of the calibration standards.
 - Determine the concentration of the analyte in unknown samples by interpolating their peak area ratios from the calibration curve.





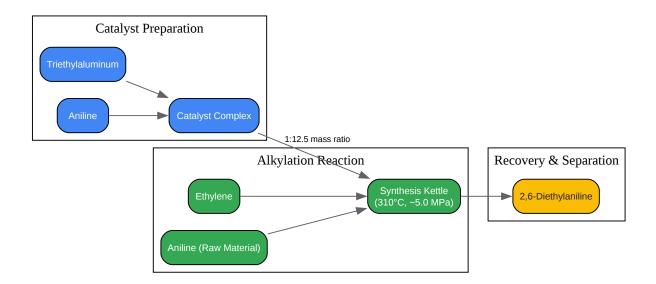
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General workflow for using a stable isotope-labeled internal standard in a quantitative LC-MS assay.

Synthesis and Potential Fragmentation Synthesis of Parent Compound

While a specific protocol for introducing the ¹⁵N label is not publicly detailed, the synthesis of the unlabeled 2,6-diethylaniline is well-established and would be the precursor route. One common industrial method involves the high-pressure, high-temperature reaction of aniline with ethylene in the presence of a catalyst like aluminum anilide.[2] Another patented method describes a multi-step process involving the preparation of a catalyst complex followed by an alkylation reaction.[7]



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Simplified workflow for the synthesis of 2,6-diethylaniline based on a patented method.

Expected Mass Spectrometric Fragmentation

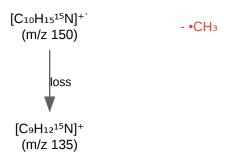
Understanding the fragmentation pattern is key to developing a robust MS/MS method. Studies on N,N-diethylaniline derivatives show that a primary fragmentation mechanism after electron



ionization involves the loss of substituents.[8] For 2,6-diethylaniline, a likely fragmentation pathway involves the loss of a methyl radical (•CH₃) from one of the ethyl groups, which is a common fragmentation pattern for ethylbenzenes.

- Parent Ion (M+): The molecular ion of 2,6-Diethylaniline-15N would be observed at m/z 150.
- Primary Fragment: Loss of a methyl radical (15 Da) would lead to a major fragment ion at m/z 135 ([M-CH₃]⁺). This is often the base peak in the spectrum of similar compounds.

Further fragmentation could involve the loss of ethene or other rearrangements, but the [M-CH₃]⁺ transition is a strong candidate for an MRM method.



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Primary expected fragmentation pathway for 2,6-Diethylaniline-15N in mass spectrometry.

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